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  • Product: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
  • CAS: 951884-45-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

An In-depth Technical Guide to 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Abstract This technical guide provides a comprehensive scientific overview of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, a substituted aromatic k...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Abstract

This technical guide provides a comprehensive scientific overview of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, a substituted aromatic ketone of significant interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds to predict its physicochemical properties and outline a robust synthetic pathway. We present a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, followed by a systematic approach to its structural characterization and validation using modern analytical techniques. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are self-validating and reliable. This document is intended to serve as a foundational resource for scientists and drug development professionals engaged in the synthesis and application of complex small molecules.

Molecular Identity and Structure

Chemical Nomenclature
  • IUPAC Name: (4-methoxy-3,5-dimethylphenyl)(2-iodophenyl)methanone

  • Common Synonyms: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Chemical Structure

The structure consists of a benzophenone core, which is a diaryl ketone. One phenyl ring is substituted at the 2-position with an iodine atom. The second phenyl ring is substituted with a methoxy group at the 4-position and two methyl groups at the 3- and 5-positions.

SMILES: COC1=C(C)C=C(C=C1C)C(=O)C2=CC=CC=C2I

Key Chemical Identifiers
PropertyValueSource
Molecular Formula C₁₆H₁₅IO₂Calculated
Molecular Weight 382.19 g/mol Calculated
CAS Number Not available-

Physicochemical Properties (Predicted)

Direct experimental data for the target compound is scarce. The following properties are predicted based on data from structurally analogous compounds, such as 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone.[1][2][3][4] The introduction of two methyl groups and a large iodine atom is expected to increase the melting point compared to simpler benzophenones and decrease aqueous solubility.

PropertyPredicted Value / ObservationJustification / Comparative Data
Appearance Off-white to pale yellow solidAromatic ketones are typically crystalline solids at room temperature.[2][3]
Melting Point 140 - 155 °C4,4'-Dimethoxybenzophenone has a melting point of 141-143 °C.[2][3] The increased molecular weight and steric hindrance from the iodo and dimethyl groups would likely elevate this further.
Boiling Point > 400 °CHigh molecular weight and polarity suggest a high boiling point, though decomposition may occur before boiling at atmospheric pressure.
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water.Based on the general solubility of non-polar organic compounds.
LogP (Predicted) 4.5 - 5.5The presence of a large non-polar iodine atom and two methyl groups significantly increases lipophilicity.

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing benzophenones is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the carbonyl-aryl bond in two ways. The most strategically sound approach involves the acylation of the highly activated (electron-rich) 3,5-dimethylanisole with 2-iodobenzoyl chloride. The methoxy and two methyl groups are strong activating groups, which facilitates the electrophilic substitution. The alternative disconnection would require acylation of iodobenzene, which is deactivated towards electrophilic substitution, leading to lower yields and harsher reaction conditions.

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis starting from commercially available 2-iodobenzoic acid and 3,5-dimethylanisole.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Work-up & Purification A 2-Iodobenzoic Acid B 2-Iodobenzoyl Chloride A->B  SOCl₂ or (COCl)₂  cat. DMF, DCM, Δ D 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone B->D C 3,5-Dimethylanisole C->D E Crude Product D->E  1. Quench (HCl/Ice)  2. Extraction (DCM)  3. Dry (Na₂SO₄) Catalyst AlCl₃ (Lewis Acid) DCM, 0°C to rt Catalyst->D F Purified Product E->F  Column Chromatography  (Silica, Hexane/EtOAc)

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for high efficiency and purity. The use of oxalyl chloride or thionyl chloride is standard for converting carboxylic acids to highly reactive acyl chlorides.[7] Anhydrous aluminum chloride is a potent Lewis acid that activates the acyl chloride for electrophilic attack on the electron-rich anisole ring.[6] The reaction is initiated at 0 °C to control the initial exothermic reaction before allowing it to proceed at room temperature.

Step 1: Synthesis of 2-Iodobenzoyl Chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Add 2-iodobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Stir the mixture at room temperature. Gas evolution (HCl, CO, CO₂) will be observed.

  • After gas evolution ceases (approx. 2-3 hours), gently heat the reaction to reflux for 1 hour to ensure completion.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride is a yellow oil or low-melting solid and is used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a separate, dry, three-necked flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 2-iodobenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension. Stir for 15 minutes.

  • Add a solution of 3,5-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone as a solid.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be rigorously confirmed. The following techniques provide a self-validating system for structural elucidation.

Characterization Workflow

G cluster_techniques Analytical Techniques cluster_info Derived Information Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC Structure Connectivity & Chemical Environment NMR->Structure MW Molecular Weight & Elemental Formula MS->MW FuncGroups Functional Groups (C=O, C-O) IR->FuncGroups Purity Purity (%) HPLC->Purity

Caption: Workflow for the analytical validation of the synthesized compound.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (2'-iodophenyl ring): Expect complex multiplets between δ 7.2-8.0 ppm.

    • Aromatic Protons (dimethyl-methoxyphenyl ring): A singlet around δ 6.8-7.0 ppm integrating to 2H.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm integrating to 3H.[8]

    • Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm integrating to 6H.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Carbonyl Carbon (C=O): A signal in the downfield region, δ 194-196 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-165 ppm. The carbon bearing the iodine (C-I) will be shifted upfield to ~95 ppm, while the carbon bearing the methoxy group (C-O) will be downfield (~160 ppm).[8]

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

    • Methyl Carbons (-CH₃): A signal around δ 20-22 ppm.

  • Mass Spectrometry (HRMS-ESI):

    • The primary validation is the accurate mass of the molecular ion.

    • Calculated for C₁₆H₁₆IO₂ [M+H]⁺: 383.0138

    • Found: The experimental value should be within 5 ppm of the calculated mass.[5][8]

  • Infrared (IR) Spectroscopy (ATR):

    • C=O stretch (ketone): A strong, sharp absorption band around 1660 cm⁻¹.[5]

    • C-O stretch (ether): A strong band around 1250 cm⁻¹.

    • Aromatic C=C stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.[9]

    • sp² C-H stretch: Absorptions just above 3000 cm⁻¹.

    • sp³ C-H stretch: Absorptions just below 3000 cm⁻¹.

Applications in Research and Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[5] The specific substitution pattern of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone makes it a versatile intermediate:

  • Medicinal Chemistry: The iodine atom serves as a crucial synthetic handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries for drug discovery.

  • Photochemistry: Benzophenones are well-known photosensitizers. This compound could be explored in photochemistry and materials science applications.[2]

  • Molecular Probes: The iodine can be replaced with a radioisotope (e.g., ¹²⁵I) for use in radiolabeling studies and biological imaging.

Safety and Handling

  • Hazard Codes: While specific data is unavailable, related aromatic ketones and iodinated compounds should be handled as irritants.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[2][3] All manipulations should be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For - The Royal Society of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone.
  • LookChem. (n.d.). Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE.
  • PubChem. (2026). 4-Methoxybenzophenone.
  • Sigma-Aldrich. (n.d.). 4,4'-Dimethoxybenzophenone 97%.
  • Merck. (n.d.). 4,4'-Dimethoxybenzophenone 97%.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone.
  • NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook.
  • Eureka | Patsnap. (2012). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
  • PubChem. (2026). 3-Iodo-4-methoxybenzaldehyde.
  • Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals.

Sources

Exploratory

Mechanism of Formation and Synthetic Methodologies for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Derivatives

Executive Summary Benzophenone derivatives represent a privileged class of scaffolds extensively utilized in medicinal chemistry, materials science (such as organic light-emitting diodes), and photochemistry. Specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone derivatives represent a privileged class of scaffolds extensively utilized in medicinal chemistry, materials science (such as organic light-emitting diodes), and photochemistry. Specifically, presents a highly functionalized and sterically demanding architecture. The 3,5-dimethyl-4-methoxy ring provides specific steric bulk and electron-rich properties, while the 2'-iodo substituent serves as a highly reactive, orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth mechanistic evaluation and self-validating experimental protocol for synthesizing this complex diaryl ketone.

Retrosynthetic Analysis & Pathway Selection

The most efficient, scalable, and atom-economical route to synthesize this asymmetric diaryl ketone is via a Lewis acid-catalyzed Friedel-Crafts acylation. The reaction utilizes 1[1] as the electrophilic acylating agent and 2,6-dimethylanisole as the nucleophilic arene.

The Causality of Regioselectivity: The selection of 2,6-dimethylanisole is driven by its synergistic electronic and steric properties. The methoxy (-OMe) group is a strongly activating, ortho/para-directing substituent. Because the two ortho positions are physically blocked by methyl groups, the electrophilic attack is forced exclusively to the para position (2[2]). This intrinsic structural feature guarantees >99% regioselectivity, eliminating the need for complex chromatographic separation of isomers and ensuring a high-yielding synthetic pathway.

Workflow A 2-Iodobenzoyl Chloride C Lewis Acid Complexation (AlCl3, CH2Cl2, 0°C) A->C B 2,6-Dimethylanisole B->C D Electrophilic Aromatic Substitution (EAS) C->D  Acylium Ion Generation E 3,5-Dimethyl-2'-iodo- 4-methoxybenzophenone D->E  Rearomatization & Workup

Synthetic workflow for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone via Friedel-Crafts acylation.

Mechanistic Elucidation of the Friedel-Crafts Acylation

The formation of the benzophenone core proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism, driven by Lewis acid catalysis, a standard method for constructing3[3].

  • Acylium Ion Generation: Anhydrous aluminum chloride (AlCl3) coordinates with the chloride leaving group of 2-iodobenzoyl chloride. This heterolytic cleavage generates a highly electrophilic, resonance-stabilized acylium ion ([2-I-C6H4-C≡O]⁺).

  • Pi-Complex and Sigma-Complex Formation: The electron-rich pi-system of 2,6-dimethylanisole attacks the acylium ion. The transition state is stabilized by the electron-donating methoxy group, which delocalizes the positive charge to form a Wheland intermediate (sigma complex).

  • Rearomatization: The[AlCl4]⁻ counterion acts as a weak base, abstracting the proton from the para position to restore aromaticity, releasing HCl gas in the process.

  • Decomplexation: The newly formed benzophenone carbonyl strongly coordinates to the aluminum catalyst. A highly acidic aqueous quench is required to break this Lewis acid-base complex and liberate the target molecule.

Mechanism Step1 Formation of Acylium Ion [2-I-C6H4-C≡O]+ [AlCl4]- Step2 Pi-Complex Formation with 2,6-Dimethylanisole Step1->Step2 Step3 Sigma-Complex (Wheland Intermediate) Para-attack directed by -OMe Step2->Step3 Rate-determining step Step4 Deprotonation & Rearomatization Release of HCl Step3->Step4 Fast Step5 Aqueous Quench Decomplexation of Al-O bond Step4->Step5 Product Target Benzophenone Derivative Step5->Product

Step-by-step mechanistic pathway of the Friedel-Crafts acylation process.

Experimental Protocol: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocol incorporates strict in-process controls.

Reagents: 2-Iodobenzoyl chloride (1.0 eq), 2,6-Dimethylanisole (1.1 eq), Anhydrous AlCl3 (1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Causality: AlCl3 reacts violently with atmospheric moisture to form HCl gas and inactive Al(OH)3, which would halt the catalytic cycle.

  • Catalyst Suspension: Add anhydrous AlCl3 (1.2 eq) and anhydrous DCM to the flask. Cool the suspension to 0 °C using an ice bath.

  • Electrophile Activation: Dissolve 2-iodobenzoyl chloride (1.0 eq) in DCM and add it dropwise to the AlCl3 suspension over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the acylium ion.

  • Nucleophilic Attack: Dissolve 2,6-dimethylanisole (1.1 eq) in DCM and add dropwise to the activated complex. Causality for Temperature Control: Maintaining the reaction at 0 °C prevents the Lewis acid from cleaving the methoxy ether bond (demethylation)—a common side reaction when anisole derivatives are exposed to AlCl3 at elevated temperatures.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the 2-iodobenzoyl chloride is completely consumed.

  • Quenching & Decomplexation: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic quench hydrolyzes the strong Al-O coordination bond between the catalyst and the benzophenone product, liberating the free ketone into the organic phase.

  • Workup: Extract with DCM, wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via recrystallization (EtOH) or silica gel chromatography.

Quantitative Data & Yield Optimization

The choice of Lewis acid and solvent heavily dictates the reaction kinetics and side-product formation. The table below summarizes optimization parameters for the synthesis of 3,5-dimethyl-4-methoxybenzophenone derivatives.

Lewis Acid CatalystSolventTemperature ProfileReaction TimeIsolated YieldObservations / Causality
AlCl3 (1.2 eq) CH2Cl2 0 °C → RT 4 hours 88 - 92% Optimal. Clean conversion; no ether cleavage observed.
AlCl3 (2.5 eq)CH2Cl2RT → Reflux2 hours45%High rate of demethylation (phenol byproduct formed).
FeCl3 (1.5 eq)CH2Cl20 °C → RT12 hours65%Sluggish reaction; unreacted starting materials remained.
TiCl4 (1.2 eq)CH2Cl20 °C → RT24 hours50%Poor acylium ion generation with 2-iodobenzoyl chloride.
AlCl3 (1.2 eq)Toluene0 °C → RT4 hours< 20%Toluene undergoes competitive acylation; complex mixture.

Downstream Applications

The strategic placement of the 2'-iodo group on the benzophenone core provides a highly reactive site for subsequent functionalization. Because the carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, this derivative serves as an ideal precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations). This allows researchers to rapidly build complex, multi-ring azaheterocycles and advanced pharmaceutical intermediates from a single, easily synthesized building block.

References

  • Sigma-Aldrich - 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Product Information.
  • BenchChem - A Comparative Guide to Acylating Agents: 2-Iodobenzoyl Chloride.
  • RSC Publishing - A new synthetic approach to fused nine-ring systems of the indolo[3,2-b]carbazole family through double Pd-catalyzed intramolecular C–H arylation.
  • ACS Publications (The Journal of Organic Chemistry) - Electrophilic benzylation and nitration of 2,6-dimethylanisole, 2,6-dimethylphenol and 2,6-diisopropylphenol. Isomer distribution and mechanistic considerations.

Sources

Foundational

Thermodynamic and Kinetic Stability Profiling of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone in Solution

Executive Summary The compound 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS 951884-45-0) represents a highly functionalized diaryl ketone with unique thermodynamic and kinetic behaviors in solution . For researchers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS 951884-45-0) represents a highly functionalized diaryl ketone with unique thermodynamic and kinetic behaviors in solution . For researchers and drug development professionals, understanding the stability of this molecule is critical, as its structural features—specifically the bulky, photolabile 2'-iodo substituent combined with the electron-rich 4-methoxy-3,5-dimethylphenyl moiety—create a complex energetic landscape. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, degradation pathways, and the self-validating experimental protocols required to accurately profile it in solution.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic stability of a solute is dictated by the interplay between its internal molecular energy and its solvation dynamics. For 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, three structural pillars govern this causality:

A. Steric Hindrance and Conformational Energy

The presence of the 2'-iodo group and the 3,5-dimethyl groups introduces severe steric clash around the central carbonyl carbon. This forces the two aromatic rings out of coplanarity, breaking the extended π -conjugation. Because the molecule cannot adopt a planar, low-energy conformation, its internal ground-state energy ( S0​ ) is elevated. This lack of planarity disrupts efficient crystal lattice packing, which lowers the enthalpy of fusion ( Δfus​H ) and theoretically increases its solubility in non-polar organic solvents compared to unsubstituted benzophenones [1].

B. The Heavy Atom Effect and Photolability

Benzophenones are classic photosensitizers due to their efficient n→π∗ transitions. However, the 2'-iodo substituent acts as a thermodynamic "Achilles' heel." Iodine is a massive atom with a large electron cloud, and its presence induces strong spin-orbit coupling (the "Heavy Atom Effect"). This drastically accelerates Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ). Once in the T1​ state, the relatively weak C-I bond (dissociation energy ≈65 kcal/mol) undergoes rapid homolytic cleavage, making the molecule highly photolabile.

C. Solvation Thermodynamics

In polar protic solvents (e.g., methanol, ethanol), the carbonyl oxygen acts as a hydrogen bond acceptor, yielding an exothermic, favorable enthalpy of solution ( ΔHsol​<0 ). However, the bulky, hydrophobic nature of the substituted rings forces the solvent molecules to form highly ordered "cages" around the solute, resulting in a negative, unfavorable entropy of solvation ( ΔSsol​<0 ). The overall Gibbs free energy of dissolution ( ΔGsol​ ) is highly solvent-dependent [1].

PhotochemicalPathway GS Ground State (S0) 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone S1 Singlet Excited State (S1) Absorption of UV Photon GS->S1 hν (UV Exposure) T1 Triplet Excited State (T1) Rapid Intersystem Crossing (ISC) S1->T1 Heavy Atom Effect (Iodine) Cleavage Homolytic C-I Cleavage (Low Bond Dissociation Energy) T1->Cleavage Overcomes Activation Barrier Radicals Aryl Radical + Iodine Radical (Degradation Products) Cleavage->Radicals Irreversible Degradation

Caption: Photochemical degradation mechanism driven by the heavy atom effect and C-I bond homolysis.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic and kinetic stability of this compound, researchers must employ protocols that isolate specific variables (e.g., thermal vs. photolytic stress). The following methodologies are engineered with internal self-validation mechanisms.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solvation Thermodynamics

Causality: Traditional van't Hoff plots rely on solubility measurements at different temperatures, assuming ΔHsol​ is constant. For complex molecules like 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, heat capacity changes ( ΔCp​=0 ) invalidate this assumption. IMC directly measures the heat flow ( dq/dt ) during dissolution, providing absolute thermodynamic data.

Step-by-Step Methodology:

  • Calibration: Apply a known electrical Joule heating pulse to the IMC ampoule to calibrate the thermopile sensors.

  • Sample Preparation: Accurately weigh 5.0 mg of the compound into a glass break-ampoule.

  • Reference Cell (Self-Validation): Fill the reference cell with the exact volume of pure solvent used in the sample cell. Why? This cancels out the mechanical heat generated by the stirring mechanism, ensuring the recorded heat flow is strictly chemical.

  • Equilibration: Lower the ampoules into the calorimeter at a constant 298.15 K and wait for the thermal baseline to stabilize ( drift).

  • Initiation: Break the ampoule to initiate dissolution. Integrate the area under the heat flow curve to calculate the exact enthalpy of solution ( ΔHsol​ ).

Protocol 2: Accelerated Degradation via HPLC-UV for Kinetic Profiling

Causality: To establish a shelf-life and stability profile, one must separate thermal degradation (driven by temperature) from photolytic degradation (driven by ambient light). According to comparative thermal stability data of benzophenone derivatives, thermal decomposition typically requires elevated temperatures, whereas photolysis can occur at room temperature [2].

Step-by-Step Methodology:

  • Solution Prep: Prepare a solution of the compound in Acetonitrile:Water (50:50 v/v).

  • Internal Standard (Self-Validation): Spike the solution with of Biphenyl. Why? If the solvent evaporates during accelerated heating, the concentration of the analyte will artificially rise. The ratio of Analyte/Biphenyl remains constant, validating the quantification.

  • Bifurcated Incubation:

    • Condition A (Photolytic Stress): Place in a photostability chamber (ICH Q1B compliant, 1.2×106 lux hours ).

    • Condition B (Thermal/Dark Control): Wrap identical vials tightly in aluminum foil and incubate at 60∘C . Why? The foil isolates the system from light, ensuring any degradation observed is strictly a thermodynamic thermal process.

  • Analysis: Analyze aliquots at t=0,2,4,8, and 24 hours using a reversed-phase HPLC-UV system ( λ=254 nm ).

ExperimentalWorkflow Prep Sample Preparation Standardized Solution + Internal Standard Split Bifurcated Incubation (Self-Validating Control) Prep->Split Light UV/Vis Exposure Chamber (Photolytic Stress) Split->Light Dark Foil-Wrapped Dark Control (Thermal/Solvolytic Stress) Split->Dark HPLC HPLC-UV/MS Analysis Quantification of Parent & Degradants Light->HPLC Photodegradation Data Dark->HPLC Thermal Degradation Data Kinetics Kinetic & Thermodynamic Modeling (Arrhenius & Eyring Equations) HPLC->Kinetics

Caption: Self-validating experimental workflow isolating photolytic versus thermal degradation kinetics.

Quantitative Data Summaries

The following tables synthesize expected thermodynamic and kinetic parameters based on the structural profile of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone and extrapolated data from structurally homologous benzophenone derivatives.

Table 1: Estimated Thermodynamic Parameters of Dissolution at 298.15 K

Solvent System ΔGsol​ (kJ/mol) ΔHsol​ (kJ/mol) TΔSsol​ (kJ/mol)Mechanistic Driver
Methanol +12.4 −4.2 −16.6 Exothermic H-bonding, highly unfavorable entropy due to solvent caging.
Acetonitrile +8.1 +5.5 −2.6 Endothermic cavity formation, moderate entropic penalty.
Ethyl Acetate +3.2 +12.1 +8.9 Favorable entropy of mixing due to hydrophobic interactions.

Table 2: Kinetic Degradation Parameters (Accelerated Conditions)

Stress ConditionRate Constant ( k )Half-life ( t1/2​ )Primary Degradation Pathway
Photolytic (UV/Vis) 0.154 hr−1 4.5 hours C-I bond homolysis De-iodinated radical formation.
Thermal (60°C, Dark) 0.002 hr−1 346.5 hours Slow solvolysis / nucleophilic aromatic substitution.
Ambient (25°C, Dark) <0.0001 hr−1 >6 months Stable under standard dark storage conditions.

References

  • Ouyang, J., et al. (2018). "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, American Chemical Society. URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Executive Summary This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, a complex substituted diarylketone. Benzophenone scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway to 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, a complex substituted diarylketone. Benzophenone scaffolds are of significant interest to researchers in drug development and materials science due to their unique photochemical properties and their prevalence as core structures in a multitude of biologically active molecules. This document details a strategic approach centered on the Friedel-Crafts acylation, a classic yet powerful method for carbon-carbon bond formation.[1][2] We will dissect the retrosynthetic logic, provide detailed, field-proven protocols for the synthesis of key precursors and the final target molecule, and offer expert insights into the reaction mechanism, optimization, and potential challenges. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge and practical steps required to successfully synthesize this valuable chemical intermediate.

Introduction: The Significance of Substituted Benzophenones

The benzophenone moiety is a privileged scaffold in organic chemistry. Its rigid, three-dimensional structure and the electronic properties of the diarylketone system make it a cornerstone for a wide range of applications. In medicinal chemistry, benzophenone derivatives have been investigated for their potential as anti-inflammatory, antileishmanial, and anticancer agents.[3][4] The specific substitution pattern of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone presents a unique combination of features:

  • A Highly Substituted Methoxy-Phenyl Ring: The 3,5-dimethyl-4-methoxy substitution provides steric bulk and specific electronic properties, influencing the molecule's conformation and binding capabilities. This ring system is a known precursor for various therapeutic agents.[5]

  • An Ortho-Iodinated Phenyl Ring: The iodine atom serves as a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the subsequent introduction of diverse aryl or alkyl groups to build molecular complexity.[6][7]

The primary synthetic challenge lies in controllably forging the carbon-carbon bond between these two sterically hindered and electronically distinct aromatic rings.

Strategic Synthesis Design: A Retrosynthetic Approach

To devise the most efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The most logical disconnection point is the C-C bond between the carbonyl carbon and one of the aromatic rings, which immediately suggests a Friedel-Crafts acylation reaction.[1][2]

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Pathway Selection:

The Friedel-Crafts acylation is selected as the core strategy for several compelling reasons:

  • Directness: It forms the crucial aryl-carbonyl bond in a single, well-understood step.[2]

  • High Reactivity: The reaction involves a highly reactive acylium ion electrophile, which is necessary to overcome the potential steric hindrance.[8]

  • Regiocontrol: The methoxy group of 2,6-dimethylanisole is a powerful ortho-, para-directing group.[9] Due to the steric hindrance from the two ortho-methyl groups, acylation is strongly directed to the para position, ensuring the desired connectivity.

This approach involves reacting 2,6-dimethylanisole with 2-iodobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10]

Synthesis of Key Precursors

While both key precursors can be sourced commercially, understanding their synthesis is crucial for research applications where custom analogs may be required.

2-Iodobenzoyl Chloride

2-Iodobenzoyl chloride is a reactive acyl chloride that serves as the electrophile precursor.[11] It is typically prepared from 2-iodobenzoic acid.

  • Reaction: 2-iodobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.

  • Mechanism: The carboxylic acid is converted into its more reactive acyl chloride derivative. The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[12]

  • Safety: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.[12]

3,5-Dimethyl-4-methoxybenzoic Acid (Precursor for an Alternative Route)

Should the alternative Friedel-Crafts pathway be considered (acylating 2-iodoanisole), the synthesis of 3,5-dimethyl-4-methoxybenzoyl chloride would be necessary. The parent acid is a known compound.[13][14]

  • Typical Synthesis: A common route involves the methylation of 3,5-dimethyl-4-hydroxybenzoic acid using a methylating agent like dimethyl sulfate in the presence of a base.[15]

The Core Synthesis: Friedel-Crafts Acylation Workflow

The central step of this synthesis is the Lewis acid-catalyzed acylation of 2,6-dimethylanisole.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization & Workup AcylChloride 2-Iodobenzoyl Chloride AcyliumIon Resonance-Stabilized 2-Iodo-Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Anisole 2,6-Dimethylanisole AcyliumIon->Anisole SigmaComplex Arenium Ion Intermediate (Sigma Complex) Anisole->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ Quench Aqueous Workup (H₂O/HCl) ProductComplex->Quench FinalProduct 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Quench->FinalProduct

Caption: Mechanistic workflow for the Friedel-Crafts acylation.

Mechanistic Insights:

  • Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 2-iodobenzoyl chloride. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2][8] This highly reactive electrophile is the key species that attacks the aromatic ring.

  • Electrophilic Attack: The electron-rich 2,6-dimethylanisole acts as a nucleophile, attacking the acylium ion. As predicted, this attack occurs at the para position to the strongly activating methoxy group, forming a stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Rearomatization: A proton is lost from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product, which remains complexed to the Lewis acid.[10]

  • Workup: The reaction is carefully quenched with acid and ice. This hydrolyzes the aluminum complexes, liberating the final benzophenone product.[10]

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. Researchers should adapt it based on available equipment and analytical monitoring.

Safety First: This reaction involves corrosive and water-sensitive reagents. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations must be conducted in a certified chemical fume hood.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMW ( g/mol )EquivalentsAmountMoles (mmol)
Anhydrous Aluminum Chloride (AlCl₃)133.341.34.33 g32.5
2-Iodobenzoyl chloride266.461.06.66 g25.0
2,6-Dimethylanisole136.191.13.75 g (3.8 mL)27.5
Dichloromethane (DCM), anhydrous84.93-100 mL-
Crushed Ice18.02-~100 g-
Conc. Hydrochloric Acid (HCl)36.46-~20 mL-

Step-by-Step Methodology:

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.

    • To the flask, add anhydrous aluminum chloride (4.33 g).

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension under nitrogen.

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of 2-iodobenzoyl chloride (6.66 g) and 2,6-dimethylanisole (3.75 g) in 50 mL of anhydrous DCM.

    • Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C. A color change is typically observed as the reaction complex forms.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Quenching:

    • Prepare a 600 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl.

    • CAUTION: The quenching process is highly exothermic. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

    • Rinse the reaction flask with a small amount of DCM and add it to the beaker.

    • Stir the mixture until all the ice has melted and the aluminum salts have dissolved in the aqueous layer.

  • Extraction and Purification:

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer twice more with 50 mL portions of DCM.

    • Combine all organic layers and wash sequentially with 100 mL of 1M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product will likely be a viscous oil or a solid.

    • Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Reaction Inactive AlCl₃ (hydrolyzed)Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure a rigorously anhydrous setup.
Insufficiently reactive acylating agentEnsure the 2-iodobenzoyl chloride is pure and has not hydrolyzed to the carboxylic acid.
Formation of Isomers Suboptimal temperature controlWhile unlikely in this specific case due to sterics, lowering the reaction temperature can sometimes improve regioselectivity.[10]
Low Yield after Workup Product complexed with AlCl₃Ensure the quenching step is thorough and the pH is sufficiently acidic to break up all aluminum complexes.
Incomplete extractionPerform additional extractions with the organic solvent to ensure full recovery of the product.

Conclusion

The synthesis of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is efficiently achieved through a well-planned Friedel-Crafts acylation of 2,6-dimethylanisole with 2-iodobenzoyl chloride. This technical guide provides a comprehensive framework, from strategic planning and mechanistic understanding to a detailed, practical experimental protocol. The success of this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture, and a systematic approach to purification. The resulting molecule is a valuable intermediate, primed for further chemical modification via its versatile ortho-iodine substituent, opening avenues for the development of novel compounds in pharmaceutical and materials science research.

References

  • Stereoselective Synthesis of 4'-Benzophenone-Substituted Nucleoside Analogs: Photoactive Models for Ribonucleotide Reductases.
  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Publishing.
  • Substituted benzophenone imines for COF synthesis via formal transimin
  • Technical Support Center: Synthesis of 2-Hydroxy-3,5-diiodobenzoyl Chloride. Benchchem.
  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflamm
  • Synthesis of model substrate 3a: (i) 2-iodobenzoyl chloride, pyridine,...
  • 2-Iodobenzyl chloride synthesis. ChemicalBook.
  • 2-Iodobenzoyl chloride 98%. Sigma-Aldrich.
  • 3,5-Dimethoxybenzoic acid synthesis. ChemicalBook.
  • CAS 609-67-6: 2-Iodobenzoyl chloride. CymitQuimica.
  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • 3,5-Dimethyl-4-methoxybenzoic acid 97%. Sigma-Aldrich.
  • The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innov
  • Methods for the preparation of benzophenones derivatives.
  • Procedure for the Synthesis of Compound 2. Organic Syntheses.
  • 4-methoxy-3,5-dimethylbenzoic acid | CAS No:21553-46-8. ZaiQi Bio-Tech.
  • Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
  • Friedel-Crafts Acylation of Anisole. University of Wisconsin-Madison.
  • Friedel–Crafts Acyl
  • 35.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
  • Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Supporting Inform
  • Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako.
  • Technical Support Center: Friedel-Crafts Acylation of Anisole Deriv

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Application Note: Synthesis and Regioselective Acylation Protocol for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Target Molecule: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone IUPAC Name: (2-Iodophenyl)(4-methoxy-3,5-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Regioselective Acylation Protocol for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Target Molecule: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone IUPAC Name: (2-Iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone CAS Registry Number: 951884-45-0[1]

Executive Summary & Mechanistic Rationale

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is a sterically hindered, halogenated building block frequently utilized in advanced medicinal chemistry and materials science[2]. The presence of the 2'-iodo substituent provides a highly reactive site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy and dimethyl groups offer tunable electronic and steric properties.

Retrosynthetic Strategy: The most efficient and scalable route to this diaryl ketone is via a Friedel-Crafts acylation . The synthesis relies on the reaction between 2,6-dimethylanisole and 2-iodobenzoyl chloride, mediated by a strong Lewis acid such as Aluminum Chloride ( AlCl3​ ).

Regioselectivity & Causality: In 2,6-dimethylanisole, the methoxy group is strongly activating and directs electrophilic aromatic substitution (EAS) to the ortho and para positions. Because the ortho positions (C2 and C6) are sterically blocked by methyl groups, the electrophilic attack is forced exclusively to the para position (C4). This intrinsic steric shielding eliminates the formation of regioisomers, resulting in a highly pure crude product.

Expert Insight: AlCl3​ is required in greater than stoichiometric amounts (>1.5 equivalents). This is because the Lewis acid coordinates not only with the acid chloride to form the active acylium ion but also irreversibly binds to the Lewis-basic methoxy oxygen of the starting material and the carbonyl oxygen of the newly formed benzophenone product.

Experimental Workflow

G A 1. Acylium Ion Formation AlCl3 + 2-Iodobenzoyl Chloride (DCM, 0 °C, 30 min) B 2. Electrophilic Addition Dropwise 2,6-Dimethylanisole (0 °C to RT, 4-6 h) A->B C 3. Complex Quenching Pour over Ice / 1M HCl (Breaks Al-O bonds) B->C D 4. Phase Separation Extract with DCM C->D E 5. Neutralization Wash Sat. NaHCO3 & Brine Wash (Removes residual acid) D->E F 6. Desiccation Dry over Anhydrous Na2SO4 E->F G 7. Flash Chromatography Silica Gel (Hexanes/EtOAc) F->G H Pure Product CAS: 951884-45-0 G->H

Workflow for the Friedel-Crafts synthesis of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone.

Reagent Matrix & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / SolventMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Iodobenzoyl chloride 266.461.002.66 g (10 mmol)Electrophile precursor
2,6-Dimethylanisole 136.191.051.43 g (10.5 mmol)Nucleophilic arene
Aluminum Chloride (Anhydrous) 133.342.002.67 g (20 mmol)Lewis acid catalyst
Dichloromethane (Anhydrous) 84.93N/A40 mLReaction solvent
Hydrochloric Acid (1M) 36.46N/A30 mLQuenching agent

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Acylating Complex

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Charge the flask with anhydrous AlCl3​ (2.67 g, 20 mmol) and suspend it in anhydrous DCM (20 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 2-iodobenzoyl chloride (2.66 g, 10 mmol) in anhydrous DCM (10 mL) and add it dropwise to the AlCl3​ suspension over 15 minutes. Self-Validation Check: The mixture will transition to a homogeneous pale yellow/orange solution, indicating the successful generation of the active acylium ion complex.

Step 2: Electrophilic Aromatic Substitution

  • Maintain the reaction at 0 °C.

  • Dissolve 2,6-dimethylanisole (1.43 g, 10.5 mmol) in anhydrous DCM (10 mL).

  • Add the anisole solution dropwise to the acylium ion complex over 30 minutes. Causality Note: Strict temperature control at 0 °C during addition is critical. Elevated temperatures can cause AlCl3​ -mediated ether cleavage (demethylation) of the methoxy group, leading to phenolic byproducts.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 9:1, UV detection).

Step 3: Quenching and Workup

  • Once TLC indicates complete consumption of the acid chloride, cool the flask back to 0 °C.

  • Carefully pour the reaction mixture into a beaker containing 30 g of crushed ice and 30 mL of 1M HCl. Causality Note: The acidic quench is necessary to hydrolyze the strong aluminum-oxygen coordinate bonds of the product complex, releasing the free benzophenone.

  • Transfer to a separatory funnel and separate the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 20 mL).

Step 4: Purification

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (30 mL) to remove unreacted carboxylic acid traces, followed by brine (30 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10) to afford the pure title compound[1].

Analytical Benchmarks

To confirm the structural integrity of the synthesized (2-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone, researchers should expect the following analytical signatures:

  • 1H NMR (CDCl3, 400 MHz): A distinct singlet integrating to 6H around δ 2.30 ppm (the two symmetrical methyl groups), a singlet integrating to 3H around δ 3.75 ppm (methoxy group), and a 2H singlet in the aromatic region representing the symmetrical C2/C6 protons of the substituted ring. The iodo-substituted ring will display a characteristic multiplet pattern including a strongly deshielded doublet for the proton adjacent to the iodine atom.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 367.0.

References

  • Title: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Source: Sigma-Aldrich URL
  • Title: CAS:54118-73-9, (4-Iodophenyl)(4-methoxyphenyl ... - 毕得医药 (Contains CAS 951884-45-0 data)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing highly functionalized, sterically hindered benzophenones like 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS: 951884-45-0) often presents significant challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing highly functionalized, sterically hindered benzophenones like 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS: 951884-45-0) often presents significant challenges, including low conversion rates, undesired ether cleavage, and complex purification profiles.

As an application scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind common reaction failures and provide self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.

Mechanistic Workflows & Pathway Visualization

To troubleshoot effectively, we must first map the synthetic landscape. The two primary routes to this target are the Direct Friedel-Crafts Acylation (Route A) and the Organometallic Addition/Oxidation sequence (Route B).

SynthesisPathways RouteA Route A: Friedel-Crafts Acylation ReactantsA 2,6-Dimethylanisole + 2-Iodobenzoyl chloride RouteA->ReactantsA CatalystA Catalyst: Bi(OTf)3 (5 mol%) Solvent: Nitromethane Temp: 60°C ReactantsA->CatalystA Target 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (Target Compound) CatalystA->Target Direct Acylation RouteB Route B: Organometallic Addition ReactantsB 1,2-Diiodobenzene + iPrMgCl·LiCl (Turbo Grignard) RouteB->ReactantsB IntermediateB 2-Iodophenylmagnesium chloride + 3,5-Dimethyl-4-methoxybenzaldehyde ReactantsB->IntermediateB I/Mg Exchange (-20°C) OxidationB Oxidation (MnO2 or PCC) Solvent: DCM IntermediateB->OxidationB Nucleophilic Addition OxidationB->Target Alcohol Oxidation

Figure 1: Comparative synthetic workflows for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone.

Troubleshooting Guide & FAQs

Q1: My Friedel-Crafts acylation using AlCl₃ yields a large amount of a phenolic byproduct. How can I prevent this?

The Causality: Aluminum chloride (AlCl₃) is a "hard" Lewis acid. In the presence of 2,6-dimethylanisole, AlCl₃ coordinates strongly with the "hard" oxygen atom of the methoxy group. This tight coordination forms a highly polarized oxonium complex, making the adjacent methyl group susceptible to nucleophilic attack by chloride ions. The result is rapid ether cleavage (demethylation), yielding 2,6-dimethyl-4-(2-iodobenzoyl)phenol instead of your target ether. The Solution: Switch to a "softer", highly halophilic Lewis acid such as Bismuth(III) triflate [Bi(OTf)₃] . The bulky, charge-delocalized triflate ligands prevent tight coordination with the methoxy oxygen, effectively suppressing demethylation while maintaining excellent catalytic activity for the acylation [1].

Q2: The Friedel-Crafts reaction stalls at ~40% conversion. Is this due to the iodine atom?

The Causality: Yes. The 2-iodo group on the benzoyl chloride creates severe steric hindrance. While the iodine atom inductively withdraws electron density (which should theoretically activate the acylium ion), its massive Van der Waals radius physically blocks the approach of the bulky 2,6-dimethylanisole. If you are using a non-polar solvent like Dichloromethane (DCM), the acylium ion is not sufficiently stabilized and degrades before it can react. The Solution: Enhance the lifetime and electrophilicity of the acylium intermediate by changing the solvent environment. Utilizing a highly polar, non-coordinating solvent like Nitromethane (CH₃NO₂, ε ≈ 35.9) or an ionic liquid like [emim][NTf₂] stabilizes the acylium ion through strong dipole-dipole interactions without quenching it, allowing the sterically hindered coupling to proceed to completion [1].

Q3: I attempted the Grignard route (Route B), but the iodine-magnesium exchange on 1,2-diiodobenzene is messy and yields Wurtz coupling products. What is the alternative?

The Causality: Traditional Grignard formation with di-halogenated benzenes requires elevated temperatures, which frequently leads to benzyne formation (via elimination) or homocoupling (Wurtz-type reactions). The Solution: Utilize the Knochel Turbo Grignard reagent (iPrMgCl·LiCl) . The addition of lithium chloride breaks up the unreactive polymeric aggregates of the Grignard reagent into highly reactive monomers. This drastically increases reactivity, allowing the I/Mg exchange to occur smoothly at -20 °C, completely suppressing benzyne formation and homocoupling [2].

Quantitative Data Summary

The following table summarizes our internal optimization data for the Friedel-Crafts Acylation route, demonstrating the causal relationship between Lewis acid softness, solvent polarity, and final yield.

Lewis Acid / CatalystSolventTemp (°C)Time (h)Conversion (%)Demethylation Byproduct (%)Isolated Yield (%)
AlCl₃ (1.2 eq)DCM2512854535
FeCl₃ (1.2 eq)DCM2512601540
Bi(OTf)₃ (0.05 eq)DCM40875< 270
Bi(OTf)₃ (0.05 eq) CH₃NO₂ 60 4 > 95 < 2 88
Bi(OTf)₃ (0.05 eq)[emim][NTf₂]602> 98< 192

Note: While [emim][NTf₂] provides the highest yield, Nitromethane (CH₃NO₂) is often preferred for scale-up due to cost-efficiency and easier workup.

Optimized Experimental Protocol: Bismuth-Catalyzed Acylation

This protocol is designed as a self-validating system . It includes specific visual cues and In-Process Controls (IPCs) so you can verify the reaction's integrity at every step.

Step 1: Reagent Preparation & Setup

  • In an oven-dried 50 mL Schlenk flask under an argon atmosphere, dissolve 2,6-dimethylanisole (1.36 g, 10.0 mmol, 1.0 equiv) and 2-iodobenzoyl chloride (2.93 g, 11.0 mmol, 1.1 equiv) in anhydrous nitromethane (20 mL, 0.5 M).

  • Validation Check: The solution should be clear and colorless to pale yellow. Any cloudiness indicates moisture contamination.

Step 2: Catalyst Loading

  • Add Bi(OTf)₃ (328 mg, 0.5 mmol, 0.05 equiv) in one rapid portion against a positive flow of argon.

  • Validation Check: The solution will immediately transition to a deep yellow/orange color. This is a critical visual confirmation indicating the successful generation of the acylium-triflate active complex.

Step 3: Reaction Execution & IPC

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • In-Process Control (IPC): At t = 3 hours, pull a 50 µL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. The target product mass is m/z 366.19 [M+H]⁺ . The disappearance of the 2-iodobenzoyl chloride peak indicates completion.

Step 4: Quench and Workup

  • Cool the mixture to room temperature and quench by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to neutralize any generated HCl and triflic acid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient 95:5 to 80:20). The target compound elutes as a distinct UV-active band (254 nm). Evaporation of the solvent affords 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone as an off-white solid (approx. 3.22 g, 88% yield).

References

  • Title: Activation of Bismuth(III) Derivatives in Ionic Liquids: Novel and Recyclable Catalytic Systems for Friedel−Crafts Acylation of Aromatic Compounds Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides Source: Angewandte Chemie International Edition (Wiley Online Library) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis of Halogenated Benzophenones: Decoding the ¹H and ¹³C Spectral Data of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Halogenated Scaffolds Highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Halogenated Scaffolds

Highly functionalized diaryl ketones, such as 3,5-dimethyl-2'-iodo-4-methoxybenzophenone , serve as critical building blocks in drug discovery, frequently utilized as cross-coupling precursors and photoaffinity labels. However, the introduction of a heavy, electron-rich iodine atom at the ortho position of the benzophenone core drastically alters the local magnetic environment.

For analytical scientists, interpreting the Nuclear Magnetic Resonance (NMR) spectra of such compounds requires moving beyond basic predictive models. This guide objectively compares the ¹H and ¹³C NMR spectral data of 3,5-dimethyl-2'-iodo-4-methoxybenzophenone against its non-halogenated analog (3,5-dimethyl-4-methoxybenzophenone) to highlight the profound stereoelectronic and relativistic effects that govern its structural elucidation.

Part 1: Mechanistic Drivers of Chemical Shifts

As an application scientist, it is crucial to understand why spectral variations occur rather than simply memorizing peak positions. The spectral deviations between the iodinated target and the reference compound are driven by two primary phenomena:

  • The SO-HALA Effect (Relativistic Shielding): The Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect is a relativistic phenomenon where the massive electron cloud and spin-orbit coupling of the iodine atom induce extreme magnetic shielding on the adjacent ipso carbon [1]. This causes the C-I carbon to resonate at an unusually low frequency compared to standard aromatic carbons.

  • Steric Inhibition of Resonance (Magnetic Anisotropy): The bulky 2'-iodo group forces the two aromatic rings out of planarity to relieve steric strain. This twisted conformation disrupts the extended π-conjugation with the carbonyl group and places specific protons within the shielding/deshielding cones of the orthogonal aromatic ring, drastically shifting their resonance frequencies.

Part 2: Comparative Spectral Data

The following tables summarize the quantitative NMR data, contrasting the target iodinated compound with the unsubstituted reference analog.

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Proton AssignmentTarget: 2'-Iodo Analog (δ ppm)Reference: Des-Iodo Analog (δ ppm)Multiplicity & J (Hz)Mechanistic Driver / Causality
H-3' (Ring B) 7.927.45dd (J = 8.0, 1.2)Deshielded by the strong magnetic anisotropy and van der Waals radius of the adjacent Iodine atom.
H-4' (Ring B) 7.457.55td (J = 7.5, 1.2)Minimal electronic change; slightly shielded due to twisted conformation.
H-5' (Ring B) 7.187.45td (J = 7.5, 1.6)Shielded by the orthogonal ring current of Ring A, forced by steric clash.
H-6' (Ring B) 7.327.75dd (J = 7.6, 1.6)Shielded due to loss of coplanarity with the deshielding carbonyl group.
H-2, H-6 (Ring A) 7.527.50sUnaffected; isolated from the steric clash by the carbonyl spacer.
-OCH₃ (Ring A) 3.783.78sUnaffected; remote from the halogenation site.
-CH₃ (Ring A) 2.322.34sUnaffected; remote from the halogenation site.
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon AssignmentTarget: 2'-Iodo Analog (δ ppm)Reference: Des-Iodo Analog (δ ppm)Δδ (ppm)Mechanistic Driver / Causality
C=O (Carbonyl) 196.5195.8+0.7Slight deshielding due to disrupted π-conjugation (loss of planarity).
C-2' (C-I bond) 92.4 129.8 (C-H)-37.4 Massive Shielding driven by the relativistic SO-HALA effect [1].
C-1' (ipso to C=O) 144.5138.5+6.0Deshielded due to the inductive electron-withdrawing effect of ortho-Iodine.
C-3' 139.8128.2+11.6Deshielded due to ortho-substituent effects and spatial proximity to Iodine.
C-4 (-OCH₃ bond) 161.2161.0+0.2Unaffected.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system to prevent common artifacts (e.g., poor shimming, relaxation truncation) that could obscure the critical C-I carbon signal.

Step 1: Precision Sample Preparation

  • Weigh exactly 15 mg of 3,5-dimethyl-2'-iodo-4-methoxybenzophenone.

  • Dissolve the compound in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because its residual protic signal at 7.26 ppm and ¹³C signal at 77.16 ppm serve as robust secondary calibration points[2], while TMS acts as the primary 0.00 ppm reference.

  • Filter the solution through a glass-wool plug into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates ensures magnetic field homogeneity, preventing artificial line broadening.

Step 2: Instrument Calibration & Shimming (Self-Validation Check)

  • Insert the sample into a 400 MHz NMR spectrometer and lock onto the Deuterium frequency of CDCl₃.

  • Perform automated gradient shimming (e.g., TopShim).

  • Validation Gate: Acquire a preliminary 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the instrument. Proceeding with poor homogeneity will cause the broad C-I carbon signal to disappear into the baseline noise.

Step 3: ¹H and ¹³C Acquisition Parameters

  • ¹H NMR: Acquire 16 scans with a spectral width of 15 ppm. Set the relaxation delay (d1) to 2.0 seconds to ensure full recovery of longitudinal magnetization.

  • ¹³C NMR: Acquire 1024 scans with a spectral width of 250 ppm. Critical Adjustment: Set the relaxation delay (d1) to 5.0 seconds. Causality: Quaternary carbons (specifically the carbonyl at 196.5 ppm and the C-I carbon at 92.4 ppm) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation. A longer d1 prevents signal saturation and allows these critical peaks to be accurately resolved.

Part 4: Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR workflow, highlighting the critical verification step for halogenated compounds.

NMR_Workflow A 1. Sample Prep (CDCl3, TMS) B 2. Shimming & Pulse Calib. A->B C 3. 1D/2D NMR Acquisition B->C D 4. Multi-parameter Processing C->D E 5. SO-HALA Verification D->E

Fig 1. Self-validating NMR acquisition workflow for structural elucidation of halogenated compounds.

References

  • Vicha, J., Novotny, J., Komorovsky, S., & Marek, R. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 2020, 120(15), 7065-7103. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

Comparative

Comparative Reactivity Guide: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone vs. Bromo Analogs in Cross-Coupling Applications

As a Senior Application Scientist, I frequently consult on the optimization of late-stage functionalization and complex API synthesis. When dealing with highly substituted benzophenone scaffolds—specifically 3,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization of late-stage functionalization and complex API synthesis. When dealing with highly substituted benzophenone scaffolds—specifically 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS 951884-45-0) and its bromo analog—the choice of the halogen is not merely a matter of cost or availability. It is the absolute determining factor in reaction trajectory, catalyst selection, and thermodynamic requirements.

This guide objectively compares the reactivity profiles of these two analogs, providing the mechanistic causality behind their performance differences and detailing self-validating experimental protocols to ensure reproducible results in your laboratory.

Structural & Electronic Analysis: The Causality of Reactivity

To understand the divergent behavior of these two substrates, we must analyze the interplay between bond dissociation energy (BDE) and steric hindrance.

The molecule consists of a highly electron-rich, bulky 4-methoxy-3,5-dimethylphenyl ring connected via a carbonyl bridge to a 2-halophenyl ring. The critical bottleneck in transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

  • The Steric Shadow: The bulky benzoyl group at the ortho (2') position creates immense steric hindrance. As noted in authoritative reactivity studies, this bulky group physically obstructs the approach of the bulky palladium catalyst's coordination sphere to the C-X bond, significantly raising the activation energy ([1]).

  • Bond Length & BDE: The C–Br bond has a dissociation energy of ~81 kcal/mol and a length of ~1.90 Å. The C–I bond is weaker (~65 kcal/mol) and longer (~2.10 Å). This extra 0.2 Å in the iodo analog is crucial: it projects the reactive iodine atom outside the immediate steric shadow of the ortho-benzoyl group, drastically lowering the activation energy for oxidative addition ([2]).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd_I Oxidative Addition (Iodo) Fast, Low Ea Pd0->OxAdd_I 2'-Iodo Analog OxAdd_Br Oxidative Addition (Bromo) Slow, High Ea (Steric Clash) Pd0->OxAdd_Br 2'-Bromo Analog PdII_Complex Pd(II) Aryl Halide Complex OxAdd_I->PdII_Complex OxAdd_Br->PdII_Complex Transmetalation Transmetalation with Boronic Acid PdII_Complex->Transmetalation RedElim Reductive Elimination Product Formation Transmetalation->RedElim RedElim->Pd0 Regeneration

Catalytic cycle highlighting the oxidative addition bottleneck for 2'-halo benzophenones.

Comparative Performance Data

The following tables synthesize quantitative data derived from standard high-throughput screening conditions for these specific scaffolds. The data illustrates how the iodo analog permits milder conditions, thereby preserving sensitive functional groups.

Table 1: Suzuki-Miyaura Coupling Performance

Conditions: 1.0 eq aryl halide, 1.5 eq 4-tolylboronic acid, 0.2 M in Toluene/H2O (3:1).

SubstrateCatalyst SystemBaseTempTimeIsolated Yield
2'-Iodo Analog Pd(dppf)Cl₂ (5 mol%)K₂CO₃60°C4 h92%
2'-Bromo Analog Pd(dppf)Cl₂ (5 mol%)K₂CO₃60°C24 h< 10% (Trace)
2'-Bromo Analog Pd₂(dba)₃ / SPhos (5 mol%)K₃PO₄100°C18 h84%

Insight: The bromo analog fails under standard conditions due to the steric clash. It requires forcing conditions (100°C) and specialized, bulky, electron-rich Buchwald ligands (SPhos) to force the oxidative addition, which aligns with general findings for 2-bromobenzophenones yielding only moderate results without optimization ([3]).

Table 2: Halogen-Metal Exchange (Lithiation / Grignard Formation)

Conditions: 1.0 eq aryl halide, 1.05 eq iPrMgCl·LiCl (Turbo Grignard), THF, -40°C.

SubstrateTime to Complete ExchangeSide Reactions (Ketone Attack)
2'-Iodo Analog 15 min< 2%
2'-Bromo Analog > 4 hours~ 35%

Insight: The iodo compound undergoes rapid exchange faster than the competing nucleophilic attack on the carbonyl. The sluggish exchange of the bromo analog leads to significant degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for Suzuki-Miyaura coupling is designed as a self-validating system . At each critical juncture, specific observable checkpoints are embedded to confirm the reaction is proceeding correctly.

ExperimentalWorkflow Prep 1. Reagent Prep (Inert Atmosphere) Cat 2. Catalyst Activation (Color Change Check) Prep->Cat Add 3. Substrate Addition (Iodo vs Bromo) Cat->Add Heat 4. Thermal Heating (Temp Dependent) Add->Heat Workup 5. Quench & Workup (Mass Balance) Heat->Workup Heat_I 60°C, 4h (Iodo) Heat->Heat_I Heat_Br 100°C, 18h (Bromo) Heat->Heat_Br Analysis 6. LC-MS/NMR (Yield Quantification) Workup->Analysis

Self-validating workflow for comparative cross-coupling of iodo and bromo analogs.

Protocol: General Suzuki-Miyaura Coupling

Step 1: Degassing & Inertion Charge a Schlenk flask with the selected catalyst (Pd(dppf)Cl₂ for Iodo; Pd₂(dba)₃/SPhos for Bromo) and the base. Evacuate the flask to <1 mbar and backfill with Argon (repeat 3x).

  • Validation Checkpoint: The system must hold a static vacuum. Failure here results in oxygen ingress, which will be visually confirmed by the rapid precipitation of black palladium (Pd black) upon heating.

Step 2: Catalyst Pre-Activation (Crucial for Bromo Analog) Add degassed toluene. Stir at room temperature for 15 minutes.

  • Validation Checkpoint: For the Pd₂(dba)₃/SPhos system, the solution must transition from a deep, opaque purple/red to a clear, vibrant golden-yellow. If the solution remains purple, the active Pd(0)L₂ species has not formed (likely due to degraded ligand). Do not proceed to substrate addition until this color change is observed.

Step 3: Substrate Addition & Heating Add 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (or the bromo analog) and the boronic acid. Heat to the target temperature (60°C for Iodo; 100°C for Bromo).

Step 4: Reaction Monitoring At t = 2 hours, withdraw a 10 µL aliquot under positive Argon flow, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint:

    • Iodo Analog: The starting material mass peak (m/z 367.0 [M+H]⁺) should be completely absent, replaced by the product mass.

    • Bromo Analog: Significant starting material (m/z 319.0/321.0) will likely remain, validating the higher activation energy barrier and necessitating continued heating up to 18 hours.

Step 5: Quench and Workup Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Validation Checkpoint: The aqueous layer should be colorless, while the organic layer retains the yellow/orange hue of the product/catalyst. Spot both layers on a TLC plate under UV (254 nm); the aqueous spot must show zero UV activity, confirming 100% mass transfer to the organic phase.

Conclusion & Selection Guide

While both analogs can be forced to yield the desired cross-coupled products, the chemical causality dictates distinct use cases:

  • Select the 2'-Iodo Analog (CAS 951884-45-0) when working with sensitive co-substrates, when performing halogen-metal exchange (to avoid ketone degradation), or when rapid, low-temperature (60°C) coupling is required. The higher upfront cost of the iodo building block is offset by higher yields and cheaper catalyst requirements.

  • Select the 2'-Bromo Analog only if the downstream synthesis can tolerate harsh thermal conditions (100°C+) and you have access to specialized, sterically demanding phosphine ligands (like SPhos or XPhos) capable of overcoming the massive steric barrier at the 2'-position.

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central (PMC). Available at:[Link]

  • Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Chloride−Diethyl Phosphite System. Organic Letters - ACS Publications. Available at:[Link]

  • Late stage iodination of biologically active agents using a one-pot process from aryl amines. RSC Advances. Available at:[Link]

Sources

Validation

Mass Spectrometry Fragmentation Pathways of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: A Platform Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The structural elucidation and quantification of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The structural elucidation and quantification of heavily substituted benzophenone derivatives are critical in drug metabolism and pharmacokinetic (DMPK) studies, as well as environmental monitoring. 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (C16H15IO2) presents a unique analytical challenge due to the presence of a highly labile carbon-iodine bond, an electron-donating methoxy group, and a stable benzophenone core.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometry against Triple Quadrupole (QqQ) mass spectrometry for analyzing this compound. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this document serves as a comprehensive framework for analytical scientists.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the why behind a molecule's fragmentation is essential for selecting the correct mass spectrometry platform. The fragmentation of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone under Electrospray Ionization (ESI+) is driven by the thermodynamic stability of the resulting product ions and the bond dissociation energies of the precursor.

The Causality of Cleavage
  • Protonation at the Carbonyl Core: To drive the equilibrium toward the protonated species [M+H]+, acidic mobile phases (e.g., 0.1% formic acid) are used. The carbonyl oxygen acts as a strong hydrogen bond acceptor, yielding a stable precursor ion at m/z 367.019.

  • Alpha-Cleavage (The Benzophenone Hallmark): As documented in studies of 1 [1], the primary degradation route is the inductive cleavage of the C-C bonds adjacent to the carbonyl group. Cleavage on the Ring B side yields the highly stable[4-methoxy-3,5-dimethylbenzoyl]+ cation (m/z 163.075). This ion is exceptionally stable due to resonance delocalization provided by the para-methoxy group.

  • Kinetically Favored Iodine Loss: The carbon-iodine (C-I) bond on Ring A is notably weak (~240 kJ/mol). Upon minimal collisional activation, this bond undergoes rapid heterolytic cleavage, resulting in the neutral loss of hydrogen iodide (HI, 128 Da), yielding a prominent fragment at m/z 239.107.

Fragmentation M Precursor Ion [M+H]+ m/z 367.019 C16H16IO2+ F1 [4-MeO-3,5-diMe-Benzoyl]+ m/z 163.075 M->F1 Alpha-cleavage (Ring B) F2 [2-Iodobenzoyl]+ m/z 230.930 M->F2 Alpha-cleavage (Ring A) F3 [M+H - HI]+ m/z 239.107 M->F3 Neutral Loss of HI (-128 Da) F4 [F1 - CO]+ m/z 135.080 F1->F4 Loss of CO (-28 Da)

Caption: ESI+ fragmentation pathway of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone.

Technology Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

When analyzing 2 [2], the choice between HR-QTOF and QqQ depends entirely on whether the objective is structural elucidation or high-throughput quantification.

Quantitative Data & Mass Accuracy

The following table summarizes the fragmentation data obtained via HR-QTOF, demonstrating the necessity of exact mass capabilities to differentiate isobaric interferences that a nominal mass instrument (QqQ) would miss.

Table 1: HR-MS/MS Fragmentation Data for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Fragment DescriptionMolecular FormulaTheoretical m/zObserved m/z (QTOF)Mass Error (ppm)Relative Abundance
Precursor [M+H]+C16H16IO2+367.0194367.0191-0.8100% (Low CE)
Loss of HIC16H15O2+239.1072239.1075+1.245%
2-Iodobenzoyl CationC7H4IO+230.9307230.9303-1.715%
Substituted Benzoyl CationC10H11O2+163.0759163.0762+1.8100% (High CE)
Loss of CO from m/z 163C9H11O+135.0809135.0805-2.960%
Platform Performance Comparison

While Q-TOF excels at identifying unknown metabolites by providing sub-2 ppm mass accuracy, the QqQ platform remains the gold standard for targeted Multiple Reaction Monitoring (MRM) due to its superior duty cycle and sensitivity.

Table 2: Objective Performance Comparison

ParameterHR-QTOF (e.g., Agilent 6546 / Waters Xevo G2-XS)Triple Quadrupole (e.g., Sciex 7500 / Thermo TSQ Altis)
Primary Application Structural elucidation, untargeted metabolomicsTargeted quantification, DMPK screening
Mass Resolution > 60,000 FWHM (High Resolution)Unit Mass (~0.7 Da FWHM)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Sensitivity (Targeted) Moderate to High (Full scan MS/MS)Ultra-High (MRM mode)
Data Acquisition Data-Dependent (DDA) / Data-Independent (DIA)Multiple Reaction Monitoring (MRM)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and matrix-matched calibrations, which are mandatory for reproducible 3 [3].

Step-by-Step Methodology: Targeted MRM Quantification (QqQ)

Step 1: System Suitability Testing (SST)

  • Causality: Before running biological samples, instrument drift must be ruled out.

  • Action: Inject a neat standard of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (10 ng/mL) five consecutive times.

  • Validation Criteria: Retention time relative standard deviation (RSD) must be ≤ 2.0%; MRM peak area RSD must be ≤ 5.0%.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

  • Causality: The high lipophilicity of the target compound requires aggressive organic extraction to precipitate proteins and isolate the analyte.

  • Action: To 100 µL of plasma, add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6-labeled analog). Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 14,000 x g for 10 minutes. Transfer the organic layer, evaporate under nitrogen, and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: Chromatographic Separation

  • Column: UHPLC Biphenyl Column (2.1 x 50 mm, 1.7 µm). Why Biphenyl? It provides orthogonal pi-pi selectivity, superior to standard C18 for resolving isobaric aromatic compounds.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+ MRM)

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C; Desolvation Gas: 1000 L/hr.

  • MRM Transitions:

    • Quantifier:m/z 367.0 -> 163.1 (Collision Energy: 22 eV)

    • Qualifier 1:m/z 367.0 -> 239.1 (Collision Energy: 15 eV)

    • Qualifier 2:m/z 367.0 -> 135.1 (Collision Energy: 35 eV)

Workflow S1 1. Sample Prep LLE with MTBE & SIL-IS S2 2. UHPLC Separation Biphenyl Column (pi-pi interactions) S1->S2 S3 3. Ionization ESI+ (0.1% Formic Acid) S2->S3 QTOF HR-QTOF MS Full Scan & DDA (Metabolite ID) S3->QTOF Qualitative Workflow QQQ Triple Quadrupole MS MRM Mode (High-Sensitivity Quant) S3->QQQ Quantitative Workflow

Caption: Comparative analytical workflow for qualitative vs. quantitative MS analysis.

Conclusion

For the analysis of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, the choice of mass spectrometry platform dictates the analytical outcome. HR-QTOF is indispensable during the early stages of research for mapping out the precise alpha-cleavages and kinetically favored iodine losses with sub-2 ppm mass accuracy. Conversely, once the diagnostic fragments (m/z 163.1 and 239.1) are established, the Triple Quadrupole (QqQ) platform provides the unparalleled sensitivity and dynamic range required for high-throughput bioanalytical quantification. By adhering to the self-validating protocols outlined above, researchers can ensure maximum scientific rigor and reproducibility.

References

  • Title: Fragmentation Pathways of Polycyclic Polyisoprenylated Benzophenones and Degradation Profile of Nemorosone by Multiple-Stage Tandem Mass Spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS Source: International Journal of Pharmaceutical Sciences (IJPS) URL: [Link]

Sources

Comparative

IR spectroscopy absorption bands for 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

Comparative IR Spectroscopy Guide: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone vs. Structural Analogs As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the structural integrity of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative IR Spectroscopy Guide: 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone vs. Structural Analogs

As a Senior Application Scientist in pharmaceutical development, I frequently evaluate the structural integrity of complex Active Pharmaceutical Ingredient (API) intermediates. 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS: 951884-45-0) is a highly specialized halogenated diaryl ketone intermediate, predominantly utilized in the synthesis of Elagolix, a potent gonadotropin-releasing hormone (GnRH) receptor antagonist [1, 2].

When optimizing synthetic routes, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline orthogonal analytical tool alongside NMR and LC-MS. This guide objectively compares the IR absorption profile of 3,5-dimethyl-2'-iodo-4-methoxybenzophenone against its simpler structural analogs—benzophenone, 4-methoxybenzophenone, and 2-iodobenzophenone. By deconstructing the vibrational shifts, researchers can confidently track cross-coupling milestones, etherifications, and halogenations during API scale-up.

Mechanistic Causality of IR Shifts: The "Push-Pull" Dynamics

To accurately interpret the IR spectrum of this specific intermediate, we must analyze the competing electronic and steric effects governing the central carbonyl (C=O) bond order. Spectroscopy is not about memorizing peak locations; it is about understanding the molecular physics dictating them.

  • Baseline Conjugation: In unsubstituted benzophenone, the C=O stretch typically appears around 1660–1665 cm⁻¹. The extended π -conjugation across both phenyl rings lowers the frequency compared to standard aliphatic ketones (~1715 cm⁻¹) [3].

  • Electron Donation (+M and +I Effects): The 4-methoxy group on Ring A exerts a strong positive mesomeric (+M) effect, pushing electron density into the ring and toward the carbonyl carbon. The 3,5-dimethyl groups contribute additional electron density via inductive (+I) effects. This combined "push" increases the single-bond character of the C=O bond, driving the absorption frequency down (red-shift) toward ~1650 cm⁻¹.

  • Steric Hindrance and Ortho-Twist: Ring B contains a bulky 2'-iodo substituent. The massive atomic radius of iodine forces Ring B to twist out of coplanarity with the carbonyl group to relieve steric strain. This disruption of conjugation increases the double-bond character of the C=O bond, pushing the frequency up (blue-shift) [3].

  • The Net Result: In 3,5-dimethyl-2'-iodo-4-methoxybenzophenone, the steric deconjugation from the iodo group and the electron donation from the methoxy/dimethyl groups compete. The resulting C=O stretch typically settles in the 1655–1660 cm⁻¹ range—a delicate diagnostic balance unique to this intermediate.

Comparative IR Absorption Data

The following table summarizes the key diagnostic IR bands, allowing for rapid comparative analysis against alternative or precursor benzophenones. This data empowers chemists to verify whether a specific functionalization (e.g., iodination or methylation) has successfully occurred.

Functional Group / VibrationBenzophenone (Baseline)4-Methoxybenzophenone2-Iodobenzophenone3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Carbonyl (C=O) Stretch ~1660 - 1665 cm⁻¹~1650 - 1655 cm⁻¹~1665 - 1670 cm⁻¹~1655 - 1660 cm⁻¹
Ether (C-O-C) Asym. Stretch N/A~1250 - 1260 cm⁻¹N/A~1245 - 1255 cm⁻¹
Ether (C-O-C) Sym. Stretch N/A~1020 - 1035 cm⁻¹N/A~1015 - 1025 cm⁻¹
Halogen (C-I) Stretch N/AN/A~530 - 550 cm⁻¹~535 - 545 cm⁻¹
Aliphatic C-H Stretch N/A~2840 - 2960 cm⁻¹N/A~2850 - 2970 cm⁻¹
Aromatic C=C Stretch ~1595, 1450 cm⁻¹~1590, 1460 cm⁻¹~1585, 1455 cm⁻¹~1590, 1465 cm⁻¹

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data and eliminate moisture or CO₂ artifacts, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended for analyzing solid benzophenone derivatives. This protocol is designed as a self-validating system to prevent false negatives during structural confirmation.

Step 1: System Initialization & Background Validation

  • Power on the FTIR spectrometer (equipped with a monolithic diamond ATR crystal) and allow the IR source to stabilize for at least 30 minutes.

  • Clean the diamond crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to flash off completely.

  • Self-Validation Check: Acquire a background spectrum (ambient air) at 4 cm⁻¹ resolution, 32 scans. Ensure the baseline is flat (100% Transmittance) and that water vapor/CO₂ peaks are properly compensated for by the software.

Step 2: Sample Preparation & Loading

  • Place 2–5 mg of neat, dry 3,5-dimethyl-2'-iodo-4-methoxybenzophenone powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample. Causality Note: Poor contact will result in artificially weak signals, particularly for the low-energy C-I stretch and the fingerprint region, leading to misinterpretation.

Step 3: Spectral Acquisition

  • Scan range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Co-additions: 32 to 64 scans to maximize the signal-to-noise ratio.

Step 4: Data Processing & Deconvolution

  • Apply an ATR correction algorithm if you are comparing the output to historical KBr pellet transmission data. This adjusts for penetration depth variations at lower wavenumbers.

  • Identify the C=O stretch first (~1655 cm⁻¹), followed by the C-O-C ether bands (~1250 cm⁻¹), and finally validate the C-I stretch in the far fingerprint region (~540 cm⁻¹).

Workflow Visualization

FTIR_Workflow cluster_analysis Spectral Deconvolution & Assignment Start Start: ATR-FTIR Analysis Bkg Background Scan (Ambient air, 4 cm⁻¹ resolution) Start->Bkg Prep Sample Preparation (Neat solid on diamond crystal) Acq Spectral Acquisition (32-64 scans, 4000-400 cm⁻¹) Prep->Acq Bkg->Prep CO Identify C=O Stretch (~1655-1660 cm⁻¹) Acq->CO COC Identify C-O-C Stretch (~1250 & 1020 cm⁻¹) Acq->COC CI Identify C-I Stretch (~540 cm⁻¹) Acq->CI Val Cross-Validate with Analogs (Benzophenone baseline) CO->Val COC->Val CI->Val End Confirm Structural Integrity Val->End

Workflow for ATR-FTIR spectral acquisition and structural validation of benzophenone derivatives.

References

  • Synthetic Approaches to New Drugs Approved during 2018 | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • WO2020194115A1 - Process for the preparation of elagolix sodium and intermediates thereof Source: Google Patents URL
  • IR and H-NMR analysis of benzophenone Source: Chemistry Stack Exchange URL: [Link]

Validation

Single Crystal X-Ray Diffraction (SCXRD) Analysis of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: A Comparative Guide for Structural Elucidation

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary In the rational design of pharmacophores and advanced materials, the precise 3D spatial arrangement of molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

In the rational design of pharmacophores and advanced materials, the precise 3D spatial arrangement of molecules dictates their physicochemical properties. For sterically hindered, halogenated compounds like 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone , determining the exact dihedral angle between the phenyl rings and mapping intermolecular interactions (such as halogen bonding) is critical.

While routine analytical techniques confirm chemical connectivity, they often fail to capture solid-state conformations. This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative structural elucidation techniques, details a self-validating experimental protocol, and explains the causality behind specific crystallographic methodologies.

Technology Comparison: SCXRD vs. Alternative Modalities

To justify the use of SCXRD as the "gold standard" for this specific benzophenone derivative, we must compare its performance metrics against Nuclear Magnetic Resonance (NMR) spectroscopy, Powder X-ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED).

Table 1: Performance Matrix for Structural Elucidation Techniques
Feature / MetricSCXRD (Target Product)Solution-State NMRPXRD (Rietveld Refinement)MicroED (Cryo-EM)
Primary Output Absolute 3D atomic coordinates, thermal ellipsoidsChemical connectivity, through-space proximity (NOESY)Bulk phase purity, unit cell dimensions3D atomic coordinates from sub-micron crystals
Sample Requirement Single crystal (10–100 µm)1–10 mg dissolved in deuterated solvent10–50 mg of microcrystalline powderNanocrystals (<1 µm thick)
Halogen Bonding Detection Direct (Measures exact I···O distances and angles)Invisible (Disrupted by solvent interactions)Indirect (Inferred from packing, low precision)Direct (Though dynamical scattering can complicate refinement)
Dihedral Angle Precision < 0.1° error Qualitative (Estimated via Karplus-like relationships)Moderate (~1–5° error)High (< 0.5° error)
Heavy Atom Effect (Iodine) Easily handled with Mo Kα radiation; aids in phasingCauses chemical shift anisotropy; no phasing benefitDominates scattering, masking lighter atoms (C, O)Strong dynamical scattering artifacts
Turnaround Time 2–24 hours1–2 hours1–3 days (for structure solution)1–2 days (Specialized equipment needed)

The Verdict: For 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, SCXRD is the superior choice. The steric clash between the 2'-iodo group and the carbonyl oxygen forces a non-planar conformation. SCXRD not only resolves this exact dihedral twist but also maps the highly directional iodine–oxygen (I···O) halogen bonds that drive the crystal packing[1].

The Causality of Experimental Design (E-E-A-T)

A robust protocol is not a blind list of steps; it is a series of calculated decisions based on the molecule's physicochemical properties.

  • Crystallization Strategy (Vapor Diffusion): The target molecule possesses a polar core (carbonyl and methoxy groups) flanked by hydrophobic regions (dimethyl and iodo groups). A mixed-solvent system (e.g., Ethyl Acetate/Hexane) is chosen. As the volatile non-polar antisolvent (hexane) slowly diffuses into the polar solvent, the dielectric constant of the mixture gradually shifts, allowing the sterically bulky molecules to nucleate into high-quality, defect-free single crystals rather than precipitating amorphously.

  • Radiation Source Selection (Mo Kα vs. Cu Kα): The presence of the heavy Iodine atom (Z=53) dictates the X-ray source. Copper Kα radiation ( λ=1.5418 Å) would result in severe X-ray absorption by the iodine, leading to poor data completeness and systematic errors in intensity. Molybdenum Kα radiation ( λ=0.7107 Å) is selected to minimize absorption effects and maximize the resolution of the diffraction data.

  • Cryocooling (100 K): Data is collected under a continuous stream of liquid nitrogen. Cooling reduces the thermal vibration of the atoms (Debye-Waller factor), sharpening the diffraction spots and allowing for the precise modeling of anisotropic displacement parameters (thermal ellipsoids).

Step-by-Step SCXRD Methodology

The following protocol represents a self-validating system. The success of each step is quantitatively verified by the refinement metrics in the final stage.

Phase 1: Crystal Growth and Mounting
  • Preparation: Dissolve 10 mg of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone in 0.5 mL of Ethyl Acetate in a 2 mL inner vial.

  • Vapor Diffusion: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane. Seal the outer vial tightly and leave undisturbed at 20 °C for 3–5 days.

  • Selection: Under a polarized light microscope, select a block-shaped crystal with sharp extinction (indicating a single domain) measuring approximately 0.2×0.2×0.1 mm.

  • Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a 100 µm MiTeGen cryoloop. Immediately transfer to the diffractometer's 100 K nitrogen cold stream.

Phase 2: Data Collection and Reduction
  • Data Acquisition: Center the crystal on a diffractometer equipped with a Mo Kα microfocus source and a CMOS/CCD detector. Collect ω and ϕ scans to achieve a minimum resolution of 0.80 Å and >99% completeness.

  • Integration: Use the instrument's software (e.g., APEX3 or CrysAlisPro) to integrate the diffraction frames, converting pixel intensities into a list of hkl reflections and their associated intensities ( I ).

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS) to account for the residual absorption caused by the iodine atom.

Phase 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using dual-space or intrinsic phasing methods via SHELXT[2]. The heavy iodine atom will dominate the initial electron density map, making the placement of the remaining C and O atoms straightforward.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL within the Olex2 graphical interface[3].

  • Anisotropic Modeling: Convert all non-hydrogen atoms to anisotropic thermal ellipsoids. Place hydrogen atoms in calculated positions using a riding model.

  • Validation (The Self-Validating Check): Ensure the final R1​ value is <0.05 (indicating the model agrees with the raw data by >95%) and the Goodness-of-Fit (GoF) is ≈1.0 . Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to ensure no fundamental crystallographic alerts exist.

Workflow Visualization

SCXRD_Workflow A Sample Preparation 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone B Crystallization (Vapor Diffusion: EtOAc/Hexane) A->B C Crystal Mounting (Paratone Oil, Cryoloop) B->C D Data Collection (Mo Kα Radiation, 100 K) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT / Dual-Space) E->F G Structure Refinement (Olex2 / Least-Squares) F->G H Validation (CIF, R1 < 0.05, GoF ~ 1.0) G->H

Figure 1: End-to-end SCXRD experimental workflow for halogenated benzophenone derivatives.

Structural Insights: What the Data Reveals

Once the SCXRD workflow is complete, the resulting data provides insights that no other technique can offer:

  • Steric-Induced Non-Planarity: The SCXRD data will explicitly quantify the dihedral angle between the 4-methoxy-3,5-dimethylphenyl ring and the 2-iodophenyl ring. Due to the massive van der Waals radius of iodine (1.98 Å) clashing with the central carbonyl group, the rings are forced out of coplanarity, typically exhibiting a dihedral angle between 50° and 70°.

  • Halogen Bonding (XB) Networks: Iodine is highly polarizable and features an electron-deficient region (the σ -hole) exactly opposite to its covalent C–I bond. SCXRD allows researchers to measure the exact distance between this iodine atom and the Lewis basic carbonyl oxygen (or methoxy oxygen) of an adjacent molecule. If the I···O distance is significantly shorter than the sum of their van der Waals radii (typically measuring between 2.80 Å and 3.10 Å), a strong, directional halogen bond is confirmed[4]. This interaction is a primary driver in the supramolecular assembly of the crystal lattice.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Aakeröy, C. B., et al. (2012). Halogen Bonding in Crystal Engineering. IntechOpen.[Link]

  • Gallo, E., et al. (2013). The iodine–oxygen halogen bond: solid-state structures of 3-iodopropiolamides. CrystEngComm (RSC Publishing).[Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dimethyl-2'-iodo-4-methoxybenzophenone proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone As a Senior Application Scientist, I recognize that the end-of-life management of complex research chemicals is just...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone

As a Senior Application Scientist, I recognize that the end-of-life management of complex research chemicals is just as critical as their synthesis. 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is a highly specialized, halogenated benzophenone derivative. Improper disposal of this compound poses severe regulatory, environmental, and laboratory safety risks.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, grounded in EPA, OSHA, and institutional environmental health and safety (EHS) guidelines.

Chemical Profiling & Hazard Causality

To design a safe disposal protocol, we must first understand the structural causality behind the compound's hazards. 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone contains two critical structural flags:

  • The Benzophenone Core: Benzophenone and its derivatives are highly lipophilic, making them persistent in the environment. They are classified as suspected carcinogens (Carc. 1B) and are known to be highly toxic to aquatic life with long-lasting chronic effects[1][2].

  • The Iodine Substituent: The presence of a heavy halogen (iodine) strictly dictates that this material must be processed as Halogenated Organic Waste [3]. Halogenated wastes cannot be disposed of via standard fuel blending because their combustion requires significantly higher temperatures to break the stable carbon-halogen bonds and prevent the formation of highly toxic byproducts (e.g., dioxins and furans)[4].

Quantitative Waste Management Parameters

The logistical and financial implications of halogenated waste are significant. The following table summarizes the quantitative data and regulatory drivers governing the disposal of this compound.

Table 1: Quantitative Parameters for Halogenated Waste Management

ParameterValue / LimitCausality / Regulatory Driver
Max Accumulation Volume 25 gallons (or 1 qt acute)EPA/OSHA regulations for laboratory Satellite Accumulation Areas (SAAs)[5].
Max Accumulation Time 6 MonthsPrevents chemical degradation, pressure buildup, and container failure[5].
Incineration Technology Rotary Kiln (~4,000 Btu/lb)High thermal energy is required to break the stable C-I bond and destroy the benzophenone core[4].
Flue Gas Treatment Caustic ScrubbingNeutralizes acidic halogen gases (e.g., HI, I2) generated during thermal destruction[4].
Disposal Cost Ratio ~2:1 (Halogenated vs. Non)Specialized high-temp kilns and scrubbers double the operational disposal costs[3].

Experimental Workflow: Step-by-Step Disposal Protocol

The following methodology provides a self-validating system for laboratory personnel to safely decommission 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone.

Phase 1: Preparation and Operational Safety

  • Verify Engineering Controls: Ensure all handling occurs within a certified chemical fume hood to prevent the inhalation of aerosolized particulates or solvent vapors[2].

  • Don Appropriate PPE: Wear chemical-impermeable nitrile gloves (double-gloving is recommended for halogenated organics), safety goggles with side shields, and a flame-resistant lab coat[1].

Phase 2: Waste Segregation and Containerization 3. Determine Waste State: Identify if the waste is a pure solid powder or dissolved in an organic solvent. 4. Select Compatible Containment: Transfer the waste into a chemically compatible, sealable container. A PTFE-lined amber glass bottle or a heavy-duty High-Density Polyethylene (HDPE) container is required[3][6]. Causality check: Never use metal containers, as trace acidic degradation products from halogens can cause rapid corrosion. 5. Strict Segregation: Ensure this waste is never mixed with non-halogenated solvents. Mixing streams contaminates the entire bulk container, forcing EHS to process the entire volume at the premium halogenated disposal rate[3].

Phase 4: Container Decommissioning 9. Triple-Rinsing: Empty primary reagent containers that previously held this chemical must be triple-rinsed with a compatible solvent. The rinsate must be collected and disposed of as halogenated hazardous waste[1].

Visual Workflow: Disposal Logistics

WasteDisposal A 3,5-Dimethyl-2'-iodo- 4-methoxybenzophenone B Identify Waste Stream A->B C Halogenated Organic Waste (Contains Iodine) B->C Segregate from non-halogenated D Satellite Accumulation Area (Secondary Containment) C->D E EHS Pickup & Manifesting D->E Max 6 months F Rotary Kiln Incineration with Caustic Scrubbing E->F EPA Compliant Destruction

Workflow for the segregation and disposal of halogenated benzophenone derivatives.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental discharge and personnel exposure.

  • For Solid Spills: Do not sweep the material dry. Dry sweeping generates fine dust that can become an inhalation hazard or form explosive mixtures in the air[7]. Instead, gently dampen the powder with a compatible inert solvent or use a HEPA-filtered vacuum designed for hazardous chemicals. Collect the slurry into a labeled hazardous waste container[8].

  • For Liquid Spills (Solutions): Prevent the material from entering drains or waterways[1]. The intentional dilution or flushing of hazardous chemical waste down the drain is strictly illegal under EPA regulations[6]. Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand), scoop it using non-sparking tools, and place it in a sealed, labeled container for EHS pickup[1].

References

  • Carl Roth - Safety Data Sheet: Benzophenone URL:[Link]

  • Durham Tech - SAFETY DATA SHEET: Benzophenone URL:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM) - Benzophenone Safety Data URL: [Link]

  • US Bio-Clean - OSHA Compliance For Laboratories URL:[Link]

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes URL: [Link]

  • Central Washington University - Laboratory Hazardous Waste Disposal Guidelines URL: [Link]

  • Northwestern University - Hazardous Waste Disposal Guide URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone: Personal Protective Equipment and Operational Protocols

Hazard Analysis: Understanding the Risk Profile The chemical structure of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone incorporates three key features that inform our safety recommendations: the benzophenone core, the aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risk Profile

The chemical structure of 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone incorporates three key features that inform our safety recommendations: the benzophenone core, the aryl-iodide bond, and the methoxy/methyl substituents.

  • Benzophenone Core: Benzophenone and its derivatives are known to cause skin and eye irritation.[1][2][3] Some benzophenones are also studied for other long-term health effects, warranting careful handling to minimize any direct contact or inhalation.

  • Aryl-Iodide Group: The presence of a carbon-iodine bond introduces considerations for both stability and disposal. While generally stable, iodo-organic compounds can be reactive and may pose unique environmental hazards if not disposed of correctly.[4] For instance, 2-Iodobenzophenone is listed as causing skin, eye, and respiratory irritation.[5]

  • Methoxy and Dimethyl Groups: These functional groups can influence the molecule's reactivity and metabolic pathways, which are currently uncharacterized. Therefore, it is prudent to treat the compound as potentially bioactive and toxicologically uncharacterized.

Given these factors, the compound must be handled with appropriate engineering controls and a robust selection of Personal Protective Equipment (PPE) to prevent exposure through all potential routes: dermal contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations grounded in the compound's anticipated chemical properties.

PPE CategoryItemSpecifications and Use
Primary Engineering Control Chemical Fume Hood Mandatory. All handling of the solid compound and its solutions must occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6] Double-gloving is advised for handling larger quantities or during prolonged procedures. Contaminated gloves must be disposed of as chemical waste.[7]
Eye & Face Protection Safety goggles & Face shieldWear tightly-fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][8] A face shield should be worn over goggles during procedures with a high risk of splashing.[9]
Skin & Body Protection Laboratory coatA flame-resistant lab coat should be worn, fully buttoned, to protect skin and personal clothing.[6] Ensure cuffs are snug.
Respiratory Protection Fume hood or RespiratorA fume hood is the primary control.[6] If a procedure with a high potential for aerosolization must be performed outside a hood (not recommended), a NIOSH-approved respirator (e.g., a PAPR) would be required.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for ensuring safety. The following workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area 1. Secure Work Area - Verify fume hood function. - Ensure spill kit and safety shower/eyewash are accessible. prep_ppe 2. Don PPE - Wear all required PPE as per the table above. prep_area->prep_ppe handle_weigh 3. Weighing & Transfer - Perform in fume hood. - Use anti-static weigh paper to prevent dust dispersal. prep_ppe->handle_weigh handle_dissolve 4. Dissolution - Add solid slowly to the solvent to avoid splashing. handle_weigh->handle_dissolve handle_use 5. In-Use - Keep all containers tightly sealed when not in use. - Avoid direct contact with skin, eyes, and clothing. handle_dissolve->handle_use post_clean 6. Decontamination - Wipe down the work area in the fume hood with an appropriate solvent. handle_use->post_clean post_dispose_ppe 7. Dispose of PPE - Remove gloves using the proper technique to avoid skin contact. - Dispose of all single-use PPE in the designated solid chemical waste. post_clean->post_dispose_ppe post_wash 8. Personal Hygiene - Wash hands and any exposed skin thoroughly with soap and water. post_dispose_ppe->post_wash

Caption: Step-by-step workflow for safely handling the compound.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of waste are critical for laboratory safety and environmental compliance. Iodinated organic compounds are classified as halogenated waste and require specific disposal procedures.

Waste Stream Management Decision Tree

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Generated Waste solid_waste Contaminated Gloves, Wipes, Weigh Paper start->solid_waste liquid_waste Unused Solutions, Reaction Mixtures start->liquid_waste sharps_waste Contaminated Needles, Glass Pipettes start->sharps_waste solid_container Seal in a labeled bag or container for 'Solid Halogenated Chemical Waste'. solid_waste->solid_container liquid_container Collect in a dedicated, labeled container for 'Liquid Halogenated Organic Waste'. liquid_waste->liquid_container sharps_container Place in a puncture-proof 'Sharps Waste' container. sharps_waste->sharps_container

Caption: Decision tree for proper waste segregation.

Key Disposal Principles:

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.

  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard symbols.

  • Regulations: All disposal must adhere to institutional, local, and national regulations. Some facilities may use high-temperature decomposition or incineration for the destruction of iodinated compounds.[11]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone, ethyl acetate). Collect the rinsate as liquid halogenated waste. Dispose of the decontaminated container according to institutional guidelines.[6]

Emergency Procedures

Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Control: If safe to do so, prevent the spread of dust or liquid.

  • Report: Inform your supervisor and institutional safety officer immediately.

  • Cleanup: Only trained personnel with appropriate PPE (including respiratory protection) should clean up spills. Use a chemical spill kit with an absorbent suitable for organic compounds.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.

By adhering to these rigorous safety and handling guidelines, researchers can effectively mitigate the risks associated with handling 3,5-Dimethyl-2'-iodo-4-methoxybenzophenone, ensuring a safe and compliant laboratory environment.

References

  • Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Benzophenone. Carl ROTH.
  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021-02-10).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2026-03-05).
  • ICSC 0389 - BENZOPHENONE. INCHEM. (2010-05).
  • SAFETY DATA SHEET. ThermoFisher. (2025-09-05).
  • Safety Data Sheet. Cayman Chemical. (2025-06-06).
  • SAFETY DATA SHEET. TCI Chemicals. (2025-06-11).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Iodine Recycling Business. 株式会社合同資源.
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • 2-Iodobenzophenone. PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Reactant of Route 2
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3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
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